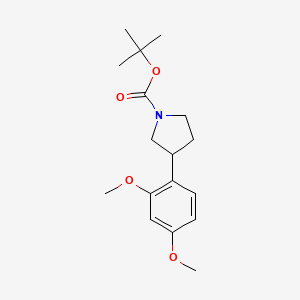
1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The compound also contains a 2,4-dimethoxyphenyl group attached to the third position of the pyrrolidine ring.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.
Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a substitution reaction, where a suitable precursor reacts with the pyrrolidine ring.
Protection with Boc Group: The final step involves the protection of the nitrogen atom with a Boc group, which is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Analyse Chemischer Reaktionen
1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where the Boc group can be removed under acidic conditions to yield the free amine.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of medicinal chemistry.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the Boc group provides stability and protection to the nitrogen atom, allowing for selective reactions and interactions .
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine: This compound has a similar structure but with the methoxy groups positioned differently on the phenyl ring.
1-Boc-3-(2,4-dimethylphenyl)pyrrolidine: In this compound, the methoxy groups are replaced with methyl groups, altering its chemical properties and reactivity.
1-Boc-3-phenylpyrrolidine: This compound lacks the methoxy groups, resulting in different chemical behavior and applications.
Eigenschaften
Molekularformel |
C17H25NO4 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
tert-butyl 3-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-8-12(11-18)14-7-6-13(20-4)10-15(14)21-5/h6-7,10,12H,8-9,11H2,1-5H3 |
InChI-Schlüssel |
UDVUUFCIDLMNQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



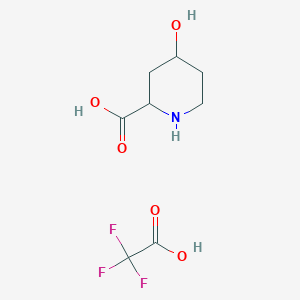

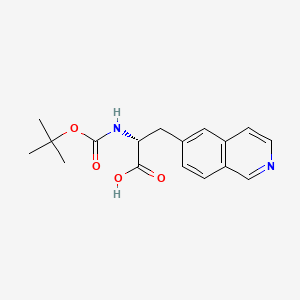
![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
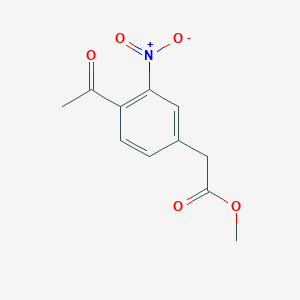
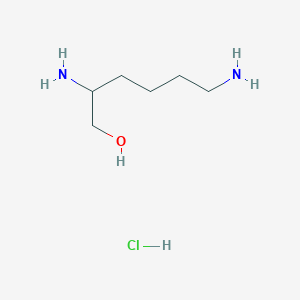

![6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661310.png)
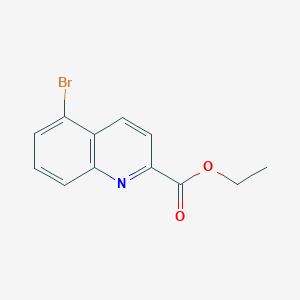
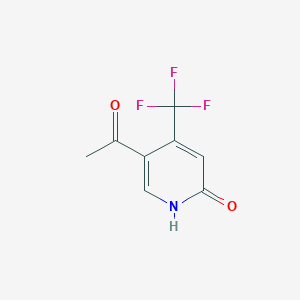

![Thiazolo[5,4-C]pyridazine-6(5H)-thione](/img/structure/B13661325.png)

